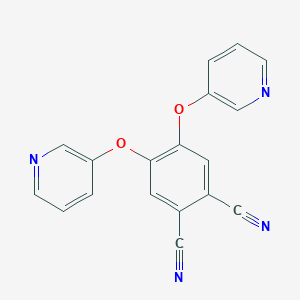

4,5-Di(3-pyridinyloxy)phthalonitrile

Description

4,5-Di(3-pyridinyloxy)phthalonitrile is a disubstituted phthalonitrile derivative featuring two 3-pyridinyloxy groups at the 4- and 5-positions of the phthalonitrile core. This compound is primarily utilized as a precursor for synthesizing phthalocyanines (Pcs) with tailored electronic and coordination properties. The pyridinyloxy substituents enhance solubility in polar solvents and enable metal coordination, making it valuable in materials science for applications such as sensors, organic electronics, and catalysis. Its synthesis typically involves nucleophilic aromatic substitution (SNAr) of halogenated phthalonitriles with 3-hydroxypyridine under basic conditions .

Properties

CAS No. |

147699-68-1 |

|---|---|

Molecular Formula |

C18H10N4O2 |

Molecular Weight |

314.3 g/mol |

IUPAC Name |

4,5-dipyridin-3-yloxybenzene-1,2-dicarbonitrile |

InChI |

InChI=1S/C18H10N4O2/c19-9-13-7-17(23-15-3-1-5-21-11-15)18(8-14(13)10-20)24-16-4-2-6-22-12-16/h1-8,11-12H |

InChI Key |

OGVJGKXQSAQKMW-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)OC2=C(C=C(C(=C2)C#N)C#N)OC3=CN=CC=C3 |

Canonical SMILES |

C1=CC(=CN=C1)OC2=C(C=C(C(=C2)C#N)C#N)OC3=CN=CC=C3 |

Synonyms |

4,5-Bis(3-pyridinyloxy)phthalonitrile |

Origin of Product |

United States |

Scientific Research Applications

Photodynamic Therapy (PDT)

Mechanism of Action:

PDT is a treatment that utilizes photosensitizers to produce reactive oxygen species (ROS) upon light activation. 4,5-Di(3-pyridinyloxy)phthalonitrile serves as an effective photosensitizer due to its ability to generate singlet oxygen (), which is crucial for the photoinactivation of pathogenic microorganisms and cancer cells.

Case Studies:

- Microbial Inactivation: Research indicates that phthalocyanines (Pcs), including derivatives of this compound, exhibit significant efficacy in photodynamic inactivation of Gram-negative bacteria. For instance, studies have shown that these compounds can effectively reduce bacterial viability through ROS generation when exposed to specific wavelengths of light .

- Cancer Treatment: The compound has been evaluated for its potential in treating tumors by inducing apoptosis in cancer cells. Its amphiphilic nature enhances cellular uptake and localization within tumor tissues, improving therapeutic outcomes .

Material Science

Synthesis of Functional Materials:

this compound is utilized as a precursor in synthesizing functional materials with unique optical properties. Its incorporation into polymer matrices can lead to materials with enhanced photophysical characteristics.

Applications:

- Optoelectronic Devices: The compound's ability to absorb light in the UV-Vis spectrum makes it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells.

- Sensors: Its photoactive properties allow it to be used in the development of sensors for detecting environmental pollutants or biological markers .

Building Block for Chemical Synthesis

Versatile Intermediate:

Due to its structural features, this compound can act as a versatile intermediate for synthesizing various heterocyclic compounds. This is particularly relevant in medicinal chemistry where such compounds are often explored for their biological activities.

Notable Derivatives:

- Fluorescent Dyes: The compound can be modified to create fluorescent probes useful in imaging and diagnostic applications.

- Enzyme Inhibitors: Research indicates that derivatives of this compound may exhibit enzyme inhibitory activity, making them candidates for therapeutic agents against various diseases .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Photodynamic Therapy | Microbial inactivation, cancer treatment | Effective ROS generation, targeted therapy |

| Material Science | Optoelectronic devices, sensors | Enhanced photophysical properties |

| Chemical Synthesis | Building block for heterocycles | Versatile intermediate for drug development |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The phthalonitrile core facilitates nucleophilic substitution at activated positions. Pyridinyloxy groups act as electron-withdrawing substituents, enhancing electrophilicity at specific sites.

Key observations :

-

Reaction with amines under basic conditions yields substituted phthalocyanine precursors (Table 1).

-

Potassium carbonate in DMF at 80–160°C promotes efficient substitution, with yields dependent on steric and electronic factors .

Table 1 : Substitution reactions with amines

| Amine | Temperature (°C) | Yield (%) | Product Application |

|---|---|---|---|

| 4-Aminophenoxyphthalonitrile | 80 | 85 | High-temperature polymers |

| 8-Aminonaphthalen-2-ol | 160 | 78 | Thermoset resins |

Coupling Reactions

The compound participates in cross-coupling reactions, leveraging pyridine’s coordination capacity and nitrile reactivity.

Heck Coupling :

-

Palladium-catalyzed coupling with aryl halides introduces alkynyl or aryl groups at the 4,5-positions.

-

Yields reach 90% when using dibromo/diiodo precursors under optimized conditions .

Suzuki-Miyaura Coupling :

-

Boronic acid partners selectively functionalize the phthalonitrile framework, enabling applications in optoelectronic materials.

Polymerization and Curing

4,5-Di(3-pyridinyloxy)phthalonitrile serves as a monomer for high-performance polymers:

Thermal Curing :

-

Heating with diamines (e.g., 4,4′-diaminodiphenyl ether) at 220–300°C produces cross-linked networks with exceptional thermal stability (>500°C decomposition temperature) .

-

Introduction of naphthalene rings in curing agents enhances mechanical strength by 40% compared to non-naphthalene analogs .

Catalytic Ammonolysis :

-

Converts nitrile groups to amines in the presence of NH₃ and catalysts, enabling stepwise functionalization for pharmaceutical intermediates .

Redox Transformations

The pyridine ring undergoes reversible oxidation, while nitriles participate in reduction:

-

Oxidation : Forms N-oxide derivatives under mild peroxide conditions, altering electronic properties for catalytic applications.

-

Reduction : LiAlH₄ reduces nitriles to primary amines, though steric hindrance from pyridinyloxy groups lowers yields to 55–65% .

Cyclotetramerization

Under inert atmospheres, this compound self-assembles into phthalocyanine macrocycles:

-

Reaction at 180°C with metal templates (e.g., Zn²⁺) yields metallophthalocyanines for dye-sensitized solar cells .

-

Substituent orientation directs aggregation behavior, with tert-butyl groups suppressing stacking interactions .

This compound’s versatility stems from its modular reactivity, enabling tailored applications in materials science and catalysis. Experimental data emphasize the critical role of substituent electronics and reaction conditions in steering outcomes.

Comparison with Similar Compounds

Key Findings:

Electronic and Coordination Properties :

- Pyridinyloxy vs. Carbazole : The 3-pyridinyloxy groups in this compound facilitate metal coordination, whereas carbazole substituents in 2CzPN promote intramolecular charge transfer (ICT) for thermally activated delayed fluorescence (TADF) in OLEDs .

- Sulfonyl vs. Sulfanyl : Sulfonyl groups (e.g., in Bis-Hexylsulfonyl) enhance corrosion inhibition via electrostatic adsorption, while sulfanyl groups (e.g., in Bis-Phenylsulfanyl) improve solubility for water-soluble Pcs .

Synthetic Versatility: Halogenated Derivatives: 4,5-Dichlorophthalonitrile serves as a versatile intermediate for further substitutions (e.g., with amines or alkoxides) , whereas diiodo derivatives enable Sonogashira coupling for alkyne-functionalized Pcs .

Application-Specific Performance: Corrosion Inhibition: Bis-Hexylsulfonyl exhibits an inhibition efficiency (IE%) of ~80% on stainless steel in NaCl, outperforming non-sulfonated analogs . OLED Efficiency: 2CzPN achieves external quantum efficiencies (EQEs) up to 25.7% in sky-blue TADF-OLEDs due to balanced charge transport . Regioselectivity: 4,5-Dihexylthiophthalonitrile yields single-isomer Pcs, avoiding the regioisomeric mixtures common with monosubstituted phthalonitriles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4,5-Di(3-pyridinyloxy)phthalonitrile, and how can reaction yields be improved?

- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between 4,5-dichlorophthalonitrile and 3-hydroxypyridine. Key factors include:

- Catalyst and Solvent : Use finely ground potassium carbonate as a mild base in DMF to suppress side reactions (e.g., transesterification) and improve regioselectivity .

- Reactant Ratios : Increasing the molar equivalents of 3-hydroxypyridine relative to 4,5-dichlorophthalonitrile from 2.1 to ≥3 equivalents raises yields from ~67% to >80% .

- Temperature Control : Reactions performed at moderate temperatures (e.g., 80–100°C) minimize decomposition of sensitive intermediates .

Q. How can regioselectivity be ensured during the synthesis of asymmetrically substituted phthalocyanines derived from this compound?

- Methodology : The 4,5-disubstitution pattern on the phthalonitrile core inherently reduces regioisomer formation. Unlike monosubstituted derivatives, 4,5-disubstituted phthalonitriles yield single phthalocyanine (Pc) isomers due to steric and electronic symmetry, as confirmed by NMR and X-ray crystallography .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodology :

- Crystallization : Slow evaporation of dichloromethane or ethanol solutions yields high-purity crystals .

- Chromatography : Column chromatography using silica gel with ethyl acetate/hexane gradients effectively separates unreacted starting materials and oligomeric byproducts .

Advanced Research Questions

Q. How do steric and electronic effects of 3-pyridinyloxy substituents influence the photophysical properties of derived phthalocyanines?

- Methodology :

- UV/Vis and Fluorescence Spectroscopy : Compare absorption/emission spectra of zinc(II) phthalocyaninates with varying substituents. The 3-pyridinyloxy group induces redshifted Q-bands (~680 nm) due to extended π-conjugation and electron-withdrawing effects .

- Computational Modeling : Density functional theory (DFT) calculations reveal intramolecular charge transfer (ICT) between the phthalocyanine core and pyridinyloxy groups, correlating with fluorescence quenching in the presence of nitroaromatics (e.g., trinitrophenol) .

Q. What mechanisms explain side-product formation during solid-phase synthesis of asymmetrical phthalocyanines using this compound?

- Methodology :

- Kinetic Analysis : Low reactivity of 4,5-disubstituted phthalonitriles prolongs reaction times, favoring dimerization or oligomerization. For example, A₂B₂-type phthalocyanines form when resin-bound intermediates react with free phthalonitriles .

- Mass Spectrometry : Identify side products (e.g., A₃B or A₄ isomers) via MALDI-TOF to refine reaction conditions (e.g., shorter coupling times or lower temperatures) .

Q. How can computational methods predict the polymerization behavior of this compound-based resins?

- Methodology :

- Molecular Dynamics (MD) Simulations : Model curing processes (e.g., thermal polymerization) to assess crosslinking density and glass transition temperatures (Tg).

- Thermogravimetric Analysis (TGA) : Validate predictions by comparing simulated thermal stability with experimental data (e.g., decomposition temperatures >500°C) .

Data Contradiction Analysis

Q. Why do reported yields for 4-chloro-5-(dimethylamino)phthalonitrile synthesis vary widely (14–86%) under similar conditions?

- Resolution : Contradictions arise from differences in amine nucleophilicity and reaction setups:

- High-Yield Conditions : Use of dimethylamine generated in situ from DMFA and triethylphosphite at 160°C achieves ~86% yield via enhanced nucleophilic attack .

- Low-Yield Conditions : Substituting in situ amines with pre-formed dimethylamine and weaker bases (e.g., Na₂CO₃) reduces yields to 14–26% due to incomplete substitution .

Methodological Gaps and Future Directions

Q. What advanced characterization techniques are underutilized in studying this compound derivatives?

- Recommendations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.